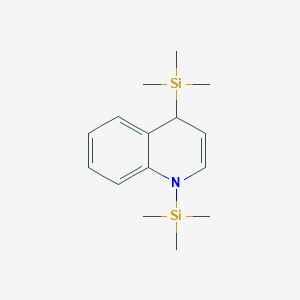![molecular formula C12H24N2O4 B8501730 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B8501730.png)
1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C14H28N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium carbonate, acetone.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry: In organic chemistry, 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is utilized in the development of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with biological targets, making it valuable in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor function by interacting with receptor binding sites, altering signal transduction pathways .
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Uniqueness: 1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester is unique due to its aminooxy functional group, which imparts distinct reactivity and stability. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
tert-butyl 4-(2-aminooxyethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(15)14-6-4-10(5-7-14)16-8-9-17-13/h10H,4-9,13H2,1-3H3 |
InChIキー |
BONUECGORZHKQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCON |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

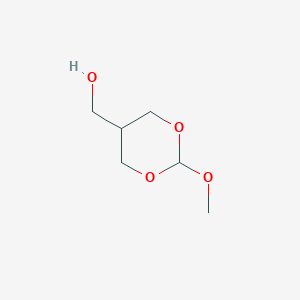


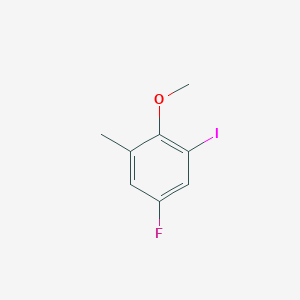

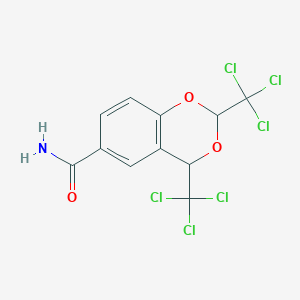

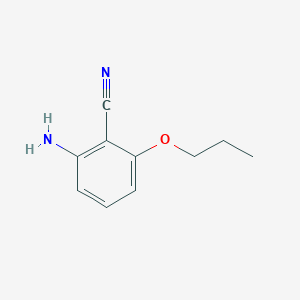



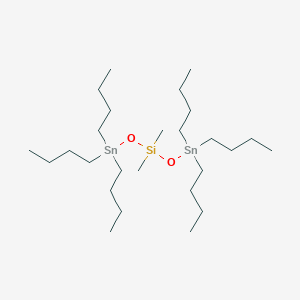
![1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B8501721.png)
